molecular formula C18H24N2O B2758566 1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one CAS No. 1870116-36-1

1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one

Cat. No. B2758566
CAS RN: 1870116-36-1
M. Wt: 284.403
InChI Key: JVMOSMDERQMHHA-UHFFFAOYSA-N
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Description

The compound “1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one” is a derivative of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one . It has a molecular weight of 244.34 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O/c18-14-6-7-15(16-14)8-10-17(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a white solid at room temperature . It should be stored in a dark place, sealed, and dry . and 98% .

Scientific Research Applications

Synthesis and Chemical Properties

1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one, due to its structural complexity, is of interest in synthetic organic chemistry. Research in this area focuses on the development of novel synthetic routes and methodologies that can be applied to the synthesis of similar complex molecules. The homologation reaction of ketones with diazo compounds presents a relevant synthetic method that could be applicable for the synthesis or modification of this compound, highlighting the broad interest in diazo chemistry for creating complex organic structures (Candeias, Paterna, & Gois, 2016).

Pharmacological Exploration

The compound's pharmacological significance lies in its potential for modification into bioactive molecules. Structures similar to this compound are explored for their therapeutic potential, particularly in the realm of benzodiazepine and nonbenzodiazepine anxiolytics, where their effects on central nervous system disorders, including anxiety and epilepsy, are of interest. This area of research investigates both the therapeutic effects and the mechanism of action of such compounds, with a focus on finding safer, more effective treatments (Goldberg, 1984).

Environmental Persistence and Transformation

Studies on related compounds, such as benzodiazepines, have explored their environmental occurrence, fate, and transformation, providing insight into how similar compounds might behave in aquatic environments. This research is crucial for understanding the environmental impact of pharmaceuticals and their metabolites, including potential risks to aquatic life and water quality. The persistence, bioaccumulation, and transformation products of these compounds are of significant concern, with implications for environmental monitoring and regulation (Kosjek et al., 2012).

Antimicrobial Activity

The exploration of new antimicrobial agents is a critical area of research due to the increasing resistance to existing antibiotics. Compounds with structures similar to this compound are investigated for their potential antimicrobial properties. This research is vital for the development of novel antimicrobial compounds that could be effective against resistant strains of bacteria and other pathogens. The structural features of such compounds are examined for their ability to disrupt microbial cell processes or enhance the efficacy of existing antimicrobial treatments (Marchese et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one” are not mentioned in the sources I found, related compounds have been studied for their potential in medical applications . This suggests that similar compounds could also have potential therapeutic uses.

properties

IUPAC Name

1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-17(21)20-13-10-18(15-20)8-11-19(12-9-18)14-16-6-4-3-5-7-16/h2-7H,1,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMOSMDERQMHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(C1)CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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